1-(Chloromethoxy)-2-methoxybenzene
Description
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,6H2,1H3 |
InChI Key |
SROGREVEVXTBRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Methoxybenzyl Alcohol Derivatives
One common approach to synthesize this compound involves the chlorination of 2-methoxybenzyl alcohol or its derivatives. This method typically uses thionyl chloride or hydrochloric acid in an appropriate solvent to convert the hydroxyl group into a chloromethyl group.
Procedure Example:
(2-Fluoro-4-methoxyphenyl)methanol was converted to 1-(chloromethyl)-2-fluoro-4-methoxybenzene by treatment with thionyl chloride at room temperature overnight, followed by heating at 95 °C for one hour. The product was purified by chromatography, yielding a clear liquid product with good purity.-
- Reagent: Thionyl chloride (SOCl2)
- Temperature: Room temperature to 95 °C
- Time: Overnight stirring plus heating for 1 hour
- Purification: Chromatography using petroleum ether as eluent
Yield: Typically moderate to high, depending on substrate and conditions.
This method is adaptable to various substituted benzyl alcohols and allows selective chlorination at the benzylic position.
Acid-Catalyzed Chlorination Using Hydrochloric Acid and 1,4-Dioxane
Another method involves the use of concentrated hydrochloric acid in a 1,4-dioxane solvent system to induce chlorination of benzylic alcohols.
Procedure Example:
Mono-, di-, and tri-substituted benzylic alcohols bearing methoxy groups were treated with a hydrochloric acid/1,4-dioxane mixture (3:1 v/v) at room temperature for 5 hours. This resulted in the formation of the corresponding benzyl chlorides, including this compound, with yields ranging from 56% to 90% depending on the substrate.-
- Reagent: Concentrated hydrochloric acid
- Solvent: 1,4-dioxane
- Temperature: Room temperature
- Time: 5 hours
- Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, concentration, and purification by column chromatography
-
Starting Material Product Yield (%) Physical State 1-(2-Methoxybenzyl) alcohol 70% Liquid Other substituted benzyl alcohols 56-90% Liquid or solid
This method is notable for mild conditions and reasonable yields, suitable for sensitive substrates.
Nucleophilic Substitution Using Sodium Hydroxide and 1,2-Dichloroethane
A related synthetic route involves the reaction of 2-methoxyphenol with 1,2-dichloroethane in the presence of aqueous sodium hydroxide under reflux to form 1-(2-chloroethoxy)-2-methoxybenzene, a closely related compound.
Procedure:
2-Methoxyphenol was reacted with 1,2-dichloroethane and sodium hydroxide at reflux conditions to yield the chloro-substituted ether.Relevance:
While this method yields a chloroethoxy derivative rather than chloromethoxy, it demonstrates the feasibility of nucleophilic substitution reactions on methoxy-substituted aromatic systems to introduce chloroalkyl groups.
Comparative Analysis of Preparation Methods
| Method | Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thionyl chloride chlorination | SOCl2, room temp to 95 °C, overnight | Moderate to high | High selectivity, straightforward | Requires handling SOCl2, toxic fumes |
| HCl/1,4-dioxane acid chlorination | Conc. HCl/1,4-dioxane (3:1), room temp, 5 h | 56-90 | Mild conditions, good yields | Longer reaction time, acid corrosion |
| Nucleophilic substitution (NaOH) | 2-Methoxyphenol + 1,2-dichloroethane, reflux | Not directly for chloromethoxy, related compound | Simple reagents, scalable | Produces chloroethoxy derivative, not chloromethoxy |
| Radical halogenation (NBS/NCS) | NBS/NCS, radical initiator, reflux | Variable | Useful for methylbenzene halogenation | Radical side reactions possible |
Purification and Characterization
Purification of this compound typically involves:
- Extraction with organic solvents such as ethyl acetate or diethyl ether
- Washing with brine and drying over anhydrous sodium sulfate
- Concentration under reduced pressure
- Final purification by silica gel column chromatography using appropriate eluents (petroleum ether, ethyl acetate mixtures)
Characterization is performed by:
- Nuclear Magnetic Resonance spectroscopy (proton and carbon-13 NMR)
- Infrared spectroscopy to confirm functional groups
- Mass spectrometry for molecular weight confirmation
- Melting point or boiling point determination for physical identification
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(Hydroxymethoxy)anisole.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield methoxybenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: 2-(Hydroxymethoxy)anisole.
Oxidation: 2-(Formylmethoxy)anisole or 2-(Carboxymethoxy)anisole.
Reduction: Methoxybenzene derivatives.
Scientific Research Applications
Chemistry: 2-(Chloromethoxy)anisole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used as a precursor in the synthesis of drug candidates with specific pharmacological properties.
Industry: In the industrial sector, 2-(Chloromethoxy)anisole is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)anisole involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating methoxy group, which enhances the nucleophilicity of the benzene ring.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The chloromethoxy group (-OCH₂Cl) in the target compound offers electrophilic reactivity, enabling nucleophilic substitution reactions (e.g., with amines or azides). This contrasts with the azidomethyl group (-CH₂N₃) in 1-(Azidomethyl)-2-methoxybenzene, which participates in cycloaddition reactions (CuAAC) .
- Chloroethoxy (-OCH₂CH₂Cl) and isocyanatoethoxy (-OCH₂CH₂NCO) substituents introduce extended chains, enhancing hydrophobicity or enabling crosslinking in polymers .
Molecular Weight and Solubility :
- Longer substituents (e.g., chloroethoxy) increase molecular weight and logP values, as seen in 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene (C₁₁H₁₅ClO₃, MW 230.69), which exhibits a logP of 2.00 .
Chloromethoxy and chloroethoxy groups are common in antimicrobial and anti-inflammatory agents, as seen in roxithromycin intermediates and Syk inhibitors .
Anti-Inflammatory Potential
Chlorinated aromatic ethers are often explored for their ability to modulate inflammatory mediators like COX-2 and iNOS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
